Tetrahydrofuran-3-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

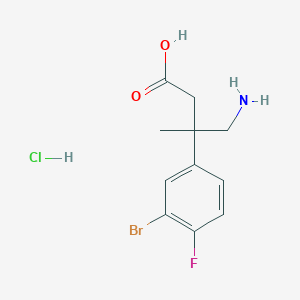

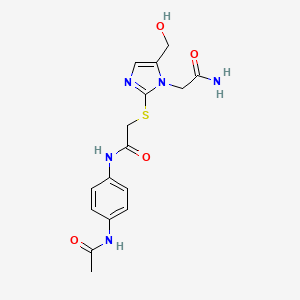

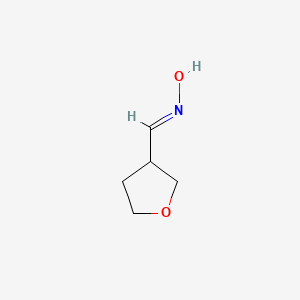

Tetrahydrofuran-3-carbaldehyde oxime is a chemical compound with the molecular formula C5H9NO2 . It is a type of oxime ester, which are known to be flexible building blocks in heterocycle formation . Oxime esters have gained attention due to their roles as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds .

Synthesis Analysis

Oxime esters, including this compound, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported, where aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates . This methodology could be a promising approach to synthesize useful oxime esters in a single step .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C5H9NO2 . The molecular weight of this compound is 115.13046 .Chemical Reactions Analysis

Oxime esters, including this compound, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical And Chemical Properties Analysis

This compound has a molecular weight of 115.131, a density of 1.2±0.1 g/cm3, and a boiling point of 229.7±29.0 °C at 760 mmHg .Applications De Recherche Scientifique

Reactions with Electrophilic Alkenes/Alkynes A study by Malamidou-Xenikaki et al. (1997) investigated the reactions of oximes similar to Tetrahydrofuran-3-carbaldehyde oxime with electrophilic alkenes/alkynes. The research revealed that these oximes can act as Michael donors, leading to the formation of isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process. This indicates the potential of this compound in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures (Malamidou-Xenikaki et al., 1997).

Carbohydrate-Derived Oxime Ethers In 2001, Brunner et al. described a novel method for linking carbohydrates to phosphorus- or nitrogen-containing aldehydes via oxime ethers, resulting in new C=N ligands stable towards hydrolysis. This finding suggests that this compound could be utilized in creating similar stable ligands for various applications, including as potential catalysts or in material science (Brunner et al., 2001).

Supramolecular Chemistry and Magnetic Properties A 2014 study by Giannopoulos et al. used a derivative of this compound in the synthesis of a {Mn(III)25} barrel-like cluster. This cluster exhibited single-molecule magnetic behavior, indicating the potential of this compound derivatives in the field of supramolecular chemistry and magnetic materials (Giannopoulos et al., 2014).

Corrosion Inhibition Arrousse et al. (2022) studied thiophene derivatives, including oximes, as corrosion inhibitors for aluminum alloys in an acidic medium. Their findings indicate that derivatives of this compound could potentially be effective as corrosion inhibitors, a valuable property in industrial applications (Arrousse et al., 2022).

Lewis Acid-Catalyzed Rearrangements Ghosh and Belcher (2020) investigated Lewis acid-catalyzed rearrangements of certain compounds, resulting in Tetrahydrofuran derivatives. This research suggests that this compound could be a precursor in synthesizing structurally complex molecules via Lewis acid-catalyzed processes (Ghosh & Belcher, 2020).

Mécanisme D'action

Target of Action

Tetrahydrofuran-3-carbaldehyde oxime is a biochemical used in proteomics research . . Oximes, in general, are known for their diverse biological and pharmacological applications, including their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Mode of Action

Oximes are known to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (ache) .

Biochemical Pathways

For instance, in members of Brassicaceae and Arabidopsis, the formation of indole-3-acetadoxime from tryptophan serves as an important biosynthetic pathway for the biotransformation to other important metabolites .

Result of Action

Oximes, in general, have been reported to have significant therapeutic effects, including anticancer and anti-inflammatory activities .

Orientations Futures

Oxime esters, including Tetrahydrofuran-3-carbaldehyde oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They have been utilized as a versatile platform for the synthesis of various heterocycles . Given the pharmacological significance of oximes, they are expected to continue playing a significant role in medicinal chemistry .

Propriétés

IUPAC Name |

(NE)-N-(oxolan-3-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVDJDYHRFRZNM-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2950520.png)

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide](/img/structure/B2950526.png)